molecular formula C18H29NO3 B12664964 Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate CAS No. 94201-74-8

Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate

Cat. No.: B12664964
CAS No.: 94201-74-8
M. Wt: 307.4 g/mol
InChI Key: YLWASZIQQSARJP-UHFFFAOYSA-N
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Description

Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate is an organic compound with the molecular formula C18H27NO3 It is a derivative of benzoic acid and features a complex structure that includes a hydroxy group and a dimethyloctyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method involves the reaction of 2-aminobenzoic acid with 7-hydroxy-3,7-dimethyloctanol under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates or amines.

Scientific Research Applications

Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate
  • Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

CAS No.

94201-74-8

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate

InChI

InChI=1S/C18H29NO3/c1-14(8-7-12-18(2,3)21)11-13-19-16-10-6-5-9-15(16)17(20)22-4/h5-6,9-10,14,19,21H,7-8,11-13H2,1-4H3

InChI Key

YLWASZIQQSARJP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)O)CCNC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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